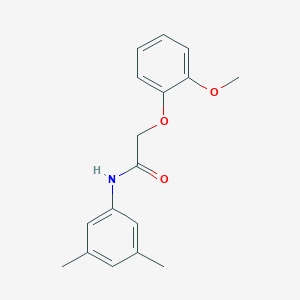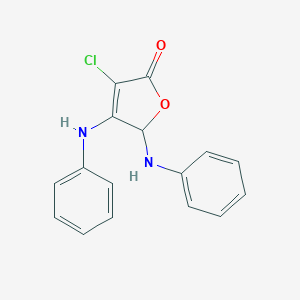
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one, also known as MTZ, is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. MTZ has a unique structure that makes it an attractive candidate for use in a variety of scientific investigations. In
作用机制
The mechanism of action of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, and acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has also been shown to modulate the activity of certain signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one can inhibit the activity of tyrosinase and acetylcholinesterase, as well as modulate the activity of certain signaling pathways. In vivo studies have demonstrated that 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one can have analgesic and anticonvulsant effects, as well as anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its unique structure, its ability to inhibit the activity of certain enzymes, and its potential as an analgesic and anticonvulsant. However, there are also limitations to the use of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one, including its potential use as an anti-inflammatory and anti-tumor agent, its ability to modulate certain signaling pathways, and its potential as an analgesic and anticonvulsant. Further research is also needed to fully understand the mechanism of action of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one and to explore its potential as a therapeutic agent in various fields of research.
In conclusion, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. Its unique structure, ability to inhibit the activity of certain enzymes, and potential as an analgesic and anticonvulsant make it an attractive candidate for further investigation. Further research is needed to fully understand the mechanism of action of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one and to explore its potential as a therapeutic agent in various fields of research.
合成方法
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the reaction between 2-phenylethylamine and 2-methyl-2-thiazoline-4-one. The reaction is typically carried out under basic conditions, with the addition of a suitable solvent such as ethanol or methanol. The resulting product is then purified using various techniques, including recrystallization or column chromatography.
科学研究应用
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In biochemistry, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been studied for its ability to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. In pharmacology, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been investigated for its potential as an analgesic and anticonvulsant.
属性
产品名称 |
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C12H15NOS |
分子量 |
221.32 g/mol |
IUPAC 名称 |
2-methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H15NOS/c1-12(13-11(14)9-15-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
InChI 键 |
GMHZZGWYGNQZAL-UHFFFAOYSA-N |
SMILES |
CC1(NC(=O)CS1)CCC2=CC=CC=C2 |
规范 SMILES |
CC1(NC(=O)CS1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)
![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)


![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
